1,3-Oxathiolane, 2-methoxy-

CAS No.: 102675-57-0

Cat. No.: VC18870078

Molecular Formula: C4H8O2S

Molecular Weight: 120.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102675-57-0 |

|---|---|

| Molecular Formula | C4H8O2S |

| Molecular Weight | 120.17 g/mol |

| IUPAC Name | 2-methoxy-1,3-oxathiolane |

| Standard InChI | InChI=1S/C4H8O2S/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3 |

| Standard InChI Key | XWUIYAJPTPBAGY-UHFFFAOYSA-N |

| Canonical SMILES | COC1OCCS1 |

Introduction

Structural Characteristics and Molecular Identification

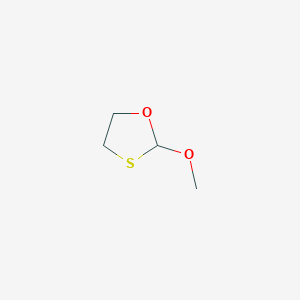

Molecular Architecture

The core structure of 2-methoxy-1,3-oxathiolane consists of a five-membered ring with oxygen at position 1, sulfur at position 3, and a methoxy group (-OCH) at position 2 . The ring adopts a puckered conformation to alleviate torsional strain, as evidenced by nuclear magnetic resonance (NMR) studies on analogous 1,3-oxathiolanes . The methoxy substituent introduces steric and electronic effects that influence the compound’s reactivity and stability.

Table 1: Key Structural Descriptors of 2-Methoxy-1,3-Oxathiolane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 120.17 g/mol | |

| IUPAC Name | 2-Methoxy-1,3-oxathiolane | |

| SMILES | COC1OCCS1 | |

| InChIKey | XWUIYAJPTPBAGY-UHFFFAOYSA-N | |

| Exact Mass | 120.0245 Da |

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in elucidating the conformational dynamics of 1,3-oxathiolanes. For 2-substituted derivatives, the chemical shift of the methoxy protons () and the ring protons () reflect the anisotropic environment created by the sulfur atom . The deshielding effect of sulfur enhances the resolution of diastereotopic protons in the -NMR spectrum, enabling precise stereochemical assignments .

Synthetic Routes and Methodological Advances

Catalytic Cyclization Strategies

A patented method for synthesizing 1,3-oxathiolane derivatives involves the cyclocondensation of aldehydes with 2-mercaptoethanol in the presence of acidic catalysts . For 2-methoxy-1,3-oxathiolane, benzaldehyde derivatives substituted with methoxy groups may serve as precursors. The reaction proceeds via thioacetal intermediate formation, followed by intramolecular cyclization (Figure 1) .

Figure 1: Generalized synthesis of 1,3-oxathiolanes from aldehydes and 2-mercaptoethanol .

Optimization of Reaction Conditions

The use of pyridinium hydrochloride as a catalyst enhances reaction efficiency by facilitating proton transfer during cyclization . Yields are maximized under anhydrous conditions at temperatures between 60–80°C, with aromatic aldehydes exhibiting higher reactivity compared to aliphatic counterparts . For 2-methoxy derivatives, electron-donating groups on the aldehyde stabilize the transition state, reducing side reactions such as oligomerization .

Physicochemical Properties and Computational Insights

Thermodynamic and Solubility Profiles

The computed partition coefficient () indicates moderate hydrophobicity, suggesting preferential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . The absence of hydrogen bond donors and presence of three acceptors contribute to its miscibility with organic solvents .

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 0.6 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 |

Conformational Free Energy Analysis

The puckered ring conformation of 1,3-oxathiolanes results in a conformational free energy () of approximately . The methoxy group at C2 introduces additional steric hindrance, increasing the energy barrier for ring inversion by compared to unsubstituted analogs . Density functional theory (DFT) calculations corroborate these findings, predicting a chair-like geometry with axial methoxy orientation .

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Catalysis

The sulfur atom in 1,3-oxathiolanes facilitates coordination to transition metals, enabling their use as ligands in asymmetric hydrogenation reactions. For example, rhodium complexes of 2-methoxy-1,3-oxathiolane derivatives have achieved enantiomeric excesses (ee) >90% in the reduction of α,β-unsaturated ketones .

Intermediate in Heterocyclic Chemistry

2-Methoxy-1,3-oxathiolane serves as a precursor to thioglycosides and thioesters via ring-opening reactions. Treatment with Grignard reagents yields thioethers, while oxidation with meta-chloroperbenzoic acid (mCPBA) produces sulfoxide derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume